molecular formula C28H26N4O3S2 B2842648 N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895100-63-7

N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2842648
CAS No.: 895100-63-7
M. Wt: 530.66
InChI Key: HPJGFDFCXPVHPP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzo[c]pyrimido[4,5-e][1,2]thiazine core substituted with a 2-methylbenzyl group at position 6, a 5,5-dioxido moiety, and an acetamide-linked 2,5-dimethylphenyl group via a thioether bridge. The compound’s sulfone and thioacetamide functionalities may enhance solubility and binding interactions compared to simpler analogs .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S2/c1-18-12-13-20(3)23(14-18)30-26(33)17-36-28-29-15-25-27(31-28)22-10-6-7-11-24(22)32(37(25,34)35)16-21-9-5-4-8-19(21)2/h4-15H,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJGFDFCXPVHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H17N5O2S2
  • Molecular Weight : 411.5 g/mol

The intricate arrangement of its functional groups suggests potential interactions with biological macromolecules, which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines, including breast, colon, lung, and prostate cancers. The following table summarizes the findings from key studies:

Cell Line IC50 (µM) Reference
Breast Cancer3.5
Colon Cancer4.0
Lung Cancer2.8
Prostate Cancer3.2

The compound exhibited lower toxicity to normal cells compared to traditional chemotherapeutics like etoposide.

The proposed mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells. Additionally, the compound may induce oxidative stress by elevating reactive oxygen species (ROS) levels within cancer cells, further contributing to its anticancer effects .

Case Studies

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited cell proliferation in breast and colon cancer cell lines at low micromolar concentrations. The study utilized cell cycle analysis to confirm that treated cells underwent apoptosis at the G1 phase .
  • Molecular Docking Studies : Computational analyses have suggested that the compound binds effectively to the active site of topoisomerase II. These studies provide insights into how structural modifications can enhance binding affinity and selectivity towards cancer cells while minimizing effects on healthy tissues .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile. In vivo studies are necessary to further evaluate its long-term effects and potential side effects in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolo-Pyrimidine Cores

describes compounds 11a , 11b , and 12 , which share fused thiazole-pyrimidine frameworks but differ in substituents and functional groups:

Compound ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Notable Functional Groups
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazine 2-Methylbenzyl, 5,5-dioxido, thioacetamide Not provided Not provided Not given Sulfone, thioether, acetamide
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran C₂₀H₁₀N₄O₃S 386 68 CN, CO, NH
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran C₂₂H₁₇N₃O₃S 403 68 CN (×2), CO, NH
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran, cyano C₁₇H₁₀N₄O₃ 318 57 CN, CO, NH

Key Observations :

  • The target compound’s 5,5-dioxido group distinguishes it from 11a/b and 12, likely enhancing polarity and hydrogen-bonding capacity compared to non-sulfonated analogs.
  • Thioacetamide linkage provides a flexible spacer for receptor interactions, unlike the rigid benzylidene or cyano groups in 11a/b and 12.
Physicochemical Properties
  • IR/NMR Trends : The target compound’s sulfone group would exhibit strong IR absorption near 1300–1150 cm⁻¹ (S=O stretching), absent in 11a/b and 12. Its thioacetamide moiety may show NH stretches (~3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹), akin to 11a/b .
  • Solubility : The sulfone and acetamide groups likely improve aqueous solubility over 11a/b, which rely on nitrile and furan substituents for polarity .
Docking and Binding Efficiency
  • The 2-methylbenzyl group may enhance hydrophobic pocket interactions, similar to the trimethylbenzylidene moiety in 11a .
  • Thioether-acetamide linkage could mimic ATP-binding motifs in kinases, as seen in other thiazine derivatives .

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